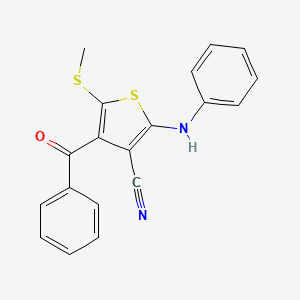
2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an anilino group, a benzoyl group, a methylsulfanyl group, and a carbonitrile group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires the presence of a base and is carried out under mild conditions.
Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is known for its efficiency in producing thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Gewald reaction and Paal–Knorr reaction can be optimized for industrial use by adjusting reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity.
化学反应分析
Types of Reactions
2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The anilino and benzoyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
科学研究应用
2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
作用机制
The mechanism of action of 2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile involves its interaction with molecular targets through its functional groups. The anilino and benzoyl groups can form hydrogen bonds and π-π interactions with target molecules, while the methylsulfanyl group can participate in hydrophobic interactions. The carbonitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 4-Amino-5-benzoyl-2-(methylsulfanyl)thiophene-3-carbonitrile
- 4-Amino-5-benzoyl-2-{[(2-methylphenyl)methyl]sulfanyl}thiophene-3-carbonitrile
Uniqueness
2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile is unique due to the presence of the anilino group, which distinguishes it from other similar compounds
属性
CAS 编号 |
119091-75-7 |
|---|---|
分子式 |
C19H14N2OS2 |
分子量 |
350.5 g/mol |
IUPAC 名称 |
2-anilino-4-benzoyl-5-methylsulfanylthiophene-3-carbonitrile |
InChI |
InChI=1S/C19H14N2OS2/c1-23-19-16(17(22)13-8-4-2-5-9-13)15(12-20)18(24-19)21-14-10-6-3-7-11-14/h2-11,21H,1H3 |
InChI 键 |
WHQXINYYPGVFIS-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C(=C(S1)NC2=CC=CC=C2)C#N)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)


![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
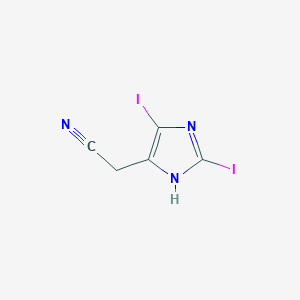
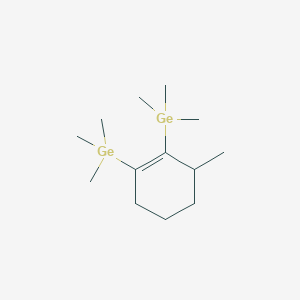
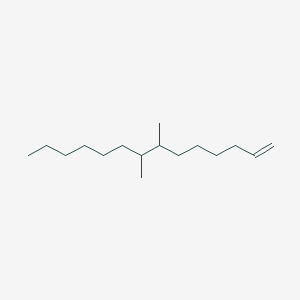
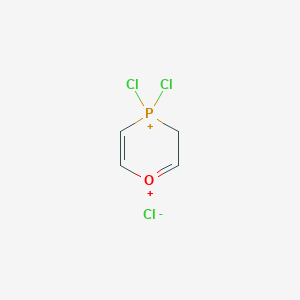

![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
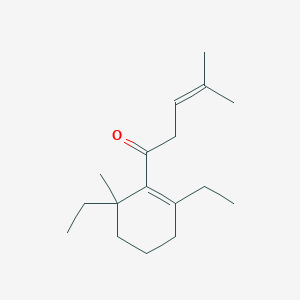
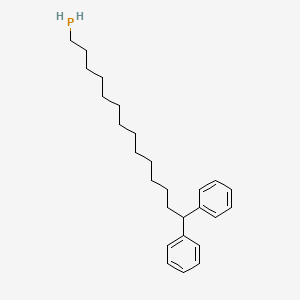
![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
